Anti-inflammatory agent 33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

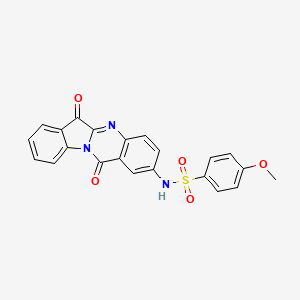

Molecular Formula |

C22H15N3O5S |

|---|---|

Molecular Weight |

433.4 g/mol |

IUPAC Name |

N-(6,12-dioxoindolo[2,1-b]quinazolin-2-yl)-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C22H15N3O5S/c1-30-14-7-9-15(10-8-14)31(28,29)24-13-6-11-18-17(12-13)22(27)25-19-5-3-2-4-16(19)20(26)21(25)23-18/h2-12,24H,1H3 |

InChI Key |

RUBUZZAEHSAEGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C4C(=O)C5=CC=CC=C5N4C3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Anti-inflammatory Agent BAY 11-7082

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 11-7082 is a widely studied experimental drug recognized for its potent anti-inflammatory effects.[1] Initially characterized as a selective and irreversible inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, its mechanism of action is now understood to be more complex, involving multiple targets within inflammatory cascades.[2][3] This technical guide provides a comprehensive overview of the core mechanisms of action of BAY 11-7082, focusing on its inhibitory effects on IκBα phosphorylation, NF-κB activation, and the NLRP3 inflammasome.[4][5] Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory activity of BAY 11-7082 stems from its ability to suppress the NF-κB signaling pathway.[6] This pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4]

BAY 11-7082 exerts its inhibitory effect by targeting the IκB kinase (IKK) complex.[7] Specifically, it has been shown to be an irreversible inhibitor of TNF-α-induced phosphorylation of IκBα (inhibitor of NF-κB alpha).[8][9] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα.[10] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.[3] The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[11]

By inhibiting the phosphorylation of IκBα, BAY 11-7082 effectively prevents the degradation of this inhibitory protein.[4][11] This leads to the retention of the NF-κB/IκBα complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory mediators.[2][11]

It is important to note that while initially thought to be a direct IKK inhibitor, some studies suggest that BAY 11-7082 may act on upstream components of the signaling network that activate IKKs, such as the ubiquitin system, rather than directly inhibiting the kinase activity of the IKK complex itself.[3][10][12]

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by BAY 11-7082.

Additional Mechanisms of Action: NLRP3 Inflammasome Inhibition

Beyond its effects on the NF-κB pathway, BAY 11-7082 has been identified as an inhibitor of the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome.[4][5] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.[4]

BAY 11-7082 can inhibit the NLRP3 inflammasome through two main mechanisms:

-

Indirect Inhibition: The priming step of NLRP3 inflammasome activation is often dependent on NF-κB signaling. By inhibiting NF-κB, BAY 11-7082 can indirectly prevent the transcriptional upregulation of NLRP3 and pro-IL-1β.[4]

-

Direct Inhibition: Studies have shown that BAY 11-7082 can directly inhibit the NLRP3 inflammasome by blocking its ATPase activity.[4]

This dual inhibitory action on both NF-κB and the NLRP3 inflammasome makes BAY 11-7082 a broad-spectrum anti-inflammatory agent.[2]

Quantitative Data Summary

The inhibitory activity of BAY 11-7082 has been quantified in various cellular and biochemical assays. The following table summarizes key quantitative data.

| Parameter | Assay System | Value | Reference(s) |

| IC50 for IκBα Phosphorylation | TNF-α stimulated tumor cells | 10 µM | [13] |

| IC50 for Adhesion Molecule Expression | TNF-α stimulated human endothelial cells | 5-10 µM | [8][9][14][15] |

| IC50 for USP7 Inhibition | Biochemical Assay | 0.19 µM | [13][16] |

| IC50 for USP21 Inhibition | Biochemical Assay | 0.96 µM | [13][16] |

Key Experimental Protocols

This protocol is used to assess the inhibitory effect of BAY 11-7082 on the phosphorylation of IκBα.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or RAW 264.7 macrophages) and grow to 80-90% confluency.[11][17]

-

Pre-treat cells with varying concentrations of BAY 11-7082 (e.g., 1-20 µM) or vehicle (DMSO) for 1 hour.[8][17]

-

Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.[11][17]

-

-

Protein Extraction:

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Normalize the p-IκBα signal to total IκBα or a housekeeping protein like GAPDH.

-

This protocol visualizes the effect of BAY 11-7082 on the nuclear translocation of the NF-κB p65 subunit.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Pre-treat cells with BAY 11-7082 or vehicle as described above.

-

Stimulate with TNF-α or LPS to induce NF-κB translocation.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Experimental Workflow Diagram

Caption: Workflow for assessing protein phosphorylation via Western Blot.

Conclusion

BAY 11-7082 is a multifaceted anti-inflammatory agent with a well-documented inhibitory effect on the NF-κB signaling pathway. Its ability to prevent IκBα phosphorylation and subsequent NF-κB nuclear translocation is a key aspect of its mechanism of action. Furthermore, its inhibitory effects on the NLRP3 inflammasome broaden its therapeutic potential. While the precise molecular interactions of BAY 11-7082 are still being fully elucidated, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. The provided quantitative data and experimental workflows can aid in the design and interpretation of future studies aimed at exploring the full therapeutic utility of BAY 11-7082 and similar anti-inflammatory agents.

References

- 1. Bay 11-7082 - Wikipedia [en.wikipedia.org]

- 2. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. portlandpress.com [portlandpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibitor of IκB kinase activity, BAY 11-7082, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]

- 9. abmole.com [abmole.com]

- 10. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors [mdpi.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. caymanchem.com [caymanchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. portlandpress.com [portlandpress.com]

Unveiling the Target of Anti-inflammatory Agent 33: A Technical Guide to Its Identification and Validation

For Immediate Release

This technical guide provides an in-depth overview of the target identification and validation of the potent anti-inflammatory compound, Anti-inflammatory agent 33. Geared towards researchers, scientists, and professionals in drug development, this document outlines the core experimental findings that pinpoint p38α mitogen-activated protein kinase (MAPK) as the primary molecular target. Detailed methodologies for key validation experiments are provided, alongside a clear presentation of quantitative data and visual diagrams of the associated signaling pathway and experimental workflows.

Introduction to this compound

This compound (AIA-33) is a novel small molecule that has demonstrated significant anti-inflammatory properties in preclinical studies. Its chemical formula is C₂₂H₁₅N₃O₅S with a molecular weight of 433.44.[1] Initial investigations have focused on elucidating its mechanism of action to support its development as a potential therapeutic agent for inflammatory diseases. This guide summarizes the pivotal research that has successfully identified and validated its primary biological target.

Target Identification: Pinpointing p38α MAPK

Target Validation: In Vitro and In Vivo Evidence

The validation of p38α MAPK as the legitimate target of this compound is substantiated by its effects on downstream signaling events and its efficacy in a preclinical model of inflammation.

In Vitro Validation in RAW264.7 Macrophages

Experiments conducted using the RAW264.7 murine macrophage cell line, a standard model for studying inflammation, have shown that this compound effectively suppresses the inflammatory response induced by lipopolysaccharide (LPS). Specifically, the agent has been observed to:

-

Inhibit Nitric Oxide (NO) Production: A key inflammatory mediator.[1][2]

-

Suppress Pro-inflammatory Protein Expression: Dose-dependent reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

-

Reduce Downstream p38α Signaling: Significant inhibition of the phosphorylation of both p38α (p-p38α) and its substrate, MAPK-activated protein kinase 2 (p-MK2).[1][2]

Table 1: Summary of In Vitro Activity of this compound

| Assay | Cell Line | Stimulant | Effect of this compound |

| Nitric Oxide (NO) Production | RAW264.7 | LPS | Inhibition of NO production[1] |

| Protein Expression (Western Blot) | RAW264.7 | LPS | Inhibition of iNOS and COX-2 expression[1] |

| Protein Phosphorylation (Western Blot) | RAW264.7 | LPS | Inhibition of p-p38α and p-MK2 expression[1] |

In Vivo Validation in an Adjuvant-Induced Arthritis (AIA) Rat Model

The anti-inflammatory efficacy of this compound was further confirmed in a preclinical animal model. In female Sprague-Dawley rats with adjuvant-induced arthritis, daily administration of the agent at doses of 10 and 30 mg/kg for 14 days resulted in a significant, dose-dependent reduction in paw swelling.[1]

Table 2: In Vivo Efficacy of this compound in AIA Rat Model

| Animal Model | Dosing Regimen | Outcome |

| Adjuvant-Induced Arthritis (AIA) in Sprague-Dawley rats | 10 and 30 mg/kg, once daily for 14 days | Significantly reduced paw swelling in a dose-dependent manner[1] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated.

Caption: p38 MAPK signaling pathway inhibited by this compound.

Caption: Experimental workflow for the target validation of this compound.

Detailed Experimental Protocols

Cell Culture and LPS Stimulation

RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

Nitric Oxide (NO) Production Assay

NO production is measured in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to quantify the concentration of nitrite.

Western Blot Analysis

Following treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, p-p38α, p-MK2, and a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Adjuvant-Induced Arthritis (AIA) Rat Model

Female Sprague-Dawley rats (160-180 g) are used for the AIA model.[1] Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the subplantar region of the right hind paw. From the day of adjuvant injection, rats are orally administered with this compound (10 or 30 mg/kg) or vehicle once daily for 14 days.[1] The volume of the paw is measured using a plethysmometer at regular intervals to assess the degree of inflammation and swelling.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the identification of p38α MAPK as the primary molecular target of this compound. The compound's ability to inhibit p38α and its downstream signaling pathway translates to a potent anti-inflammatory effect, as demonstrated by the suppression of key inflammatory mediators and its efficacy in a preclinical model of arthritis. This robust target validation provides a solid foundation for the further development of this compound as a promising therapeutic candidate for the treatment of inflammatory disorders.

References

An In-depth Technical Guide to Anti-inflammatory Agent 33 and its Role in Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 33, also identified as compound 8j in the primary literature, is a novel synthetic tryptanthrin derivative with potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role in key inflammatory signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action

This compound functions as a potent inhibitor of p38 mitogen-activated protein kinase alpha (p38α).[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[3][4][5] By targeting p38α, agent 33 effectively suppresses the downstream cascade that leads to the production of pro-inflammatory mediators.[1][2]

Signaling Pathway Involvement

The primary signaling pathway modulated by this compound is the p38 MAPK pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of upstream kinases activates p38α through dual phosphorylation. Activated p38α then phosphorylates and activates downstream substrates, including MAPK-activated protein kinase 2 (MK2).[6][7] This signaling cascade ultimately results in the increased expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4][7]

This compound exerts its effect by inhibiting the phosphorylation of p38α. This action prevents the activation of MK2 and subsequently blocks the downstream expression of inflammatory mediators.[1][2]

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The anti-inflammatory activity of agent 33 has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Stimulant | IC50 Value (μM) | Reference |

| Nitric Oxide (NO) Production | RAW264.7 | LPS | 1.25 ± 0.21 | [1] |

| Interleukin-1β (IL-1β) Production | RAW264.7 | LPS | 8.48 ± 0.23 | [1] |

| Tumor Necrosis Factor-α (TNF-α) Production | RAW264.7 | LPS | 11.53 ± 0.35 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing | Outcome | Reference |

| Adjuvant-Induced Arthritis (AIA) in Rats | 10 and 30 mg/kg, once daily for 14 days | Significant, dose-dependent reduction in paw swelling | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Anti-inflammatory Activity Assessment

1. Cell Culture

-

Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Nitric Oxide (NO) Production Assay

-

Objective: To determine the effect of this compound on LPS-induced NO production.

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[8][9]

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[9]

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, a stable metabolite of NO, using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[8][9]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO production inhibition based on a sodium nitrite standard curve.

-

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

3. Cytokine Production Assay (ELISA)

-

Objective: To measure the effect of this compound on the production of IL-1β and TNF-α.

-

Procedure:

-

Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO production assay.

-

Collect the cell culture supernatant.

-

Quantify the levels of IL-1β and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

4. Western Blot Analysis

-

Objective: To assess the effect of this compound on the phosphorylation of p38α and MK2, and the expression of iNOS and COX-2.

-

Procedure:

-

Seed RAW264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat with this compound (1, 3, 5 µM) for 1 hour, followed by stimulation with LPS for 24 hours.[2]

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-p38α, p38α, p-MK2, MK2, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Anti-inflammatory Activity Assessment

1. Adjuvant-Induced Arthritis (AIA) in Rats

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a rat model of arthritis.

-

Animal Model: Female Sprague-Dawley rats (160-180 g).[2]

-

Procedure:

-

Induce arthritis by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) or a suspension of Mycobacterium tuberculosis in paraffin oil into the footpad or base of the tail of the rats.[10][11][12]

-

Administer this compound orally at doses of 10 and 30 mg/kg once daily for 14 days, starting from the day of adjuvant injection.[2]

-

Monitor and measure the paw volume (swelling) at regular intervals using a plethysmometer.

-

At the end of the study, animals may be euthanized for histological analysis of the joints to assess inflammation, pannus formation, and bone erosion.

-

Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) Model in Rats.

Conclusion

This compound is a promising small molecule inhibitor of the p38α MAPK signaling pathway. It demonstrates potent in vitro and in vivo anti-inflammatory effects by downregulating the production of key inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of inflammatory diseases.

References

- 1. Novel tryptanthrin derivatives with benzenesulfonamide substituents: Design, synthesis, and anti-inflammatory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chondrex.com [chondrex.com]

- 11. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

Preliminary In Vitro Profile of Anti-inflammatory Agent 33: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Anti-inflammatory Agent 33, a novel compound identified as a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK) signaling pathway. This document is intended to serve as a detailed resource, presenting key quantitative data, experimental methodologies, and visual representations of the agent's mechanism of action.

Data Presentation: In Vitro Anti-inflammatory Activity

This compound, also designated as compound 8j, has demonstrated significant inhibitory effects on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells. The quantitative data from these initial studies are summarized in the table below, providing a clear comparison of its potency against various inflammatory markers.

| Target Analyte | IC50 Value (μM) | Cell Line | Stimulation |

| Nitric Oxide (NO) | 1.25 ± 0.21 | RAW264.7 | LPS |

| Interleukin-1β (IL-1β) | 8.48 ± 0.23 | RAW264.7 | LPS |

| Tumor Necrosis Factor-α (TNF-α) | 11.53 ± 0.35 | RAW264.7 | LPS |

Table 1: Summary of the in vitro anti-inflammatory activity of this compound (compound 8j). Data is presented as the half-maximal inhibitory concentration (IC50) with standard deviation.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to evaluate the anti-inflammatory properties of Agent 33.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: For experimental assays, RAW264.7 cells were seeded in appropriate culture plates and allowed to adhere overnight. Cells were then pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Assay

The inhibitory effect of Agent 33 on nitric oxide production was quantified using the Griess assay.

-

Sample Collection: After the designated incubation period with Agent 33 and LPS, the cell culture supernatant was collected.

-

Griess Reagent Preparation: The Griess reagent was prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: 100 µL of the cell culture supernatant was mixed with 100 µL of the Griess reagent in a 96-well plate.

-

Incubation: The plate was incubated at room temperature for 10-15 minutes, protected from light.

-

Measurement: The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite, a stable product of NO, was determined by comparison with a sodium nitrite standard curve.

Cytokine Measurement (IL-1β and TNF-α) by ELISA

The levels of the pro-inflammatory cytokines IL-1β and TNF-α in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Plate Coating: A 96-well plate was coated with the capture antibody specific for either mouse IL-1β or TNF-α and incubated overnight at 4°C.

-

Blocking: The plate was washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample and Standard Incubation: After washing, 100 µL of the cell culture supernatants and a serial dilution of the respective recombinant cytokine standards were added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: The plate was washed, and the biotinylated detection antibody was added to each well and incubated for 1 hour at room temperature.

-

Enzyme Conjugate: Following another wash step, avidin-horseradish peroxidase (HRP) conjugate was added and incubated for 30 minutes.

-

Substrate Addition: After a final wash, a substrate solution (e.g., TMB) was added, and the plate was incubated in the dark until a color change was observed.

-

Reaction Stoppage and Measurement: The reaction was stopped by adding a stop solution (e.g., 2N H2SO4), and the absorbance was measured at 450 nm. Cytokine concentrations were calculated from the standard curve.

Western Blot Analysis

The effect of this compound on the phosphorylation of key proteins in the p38 MAPK pathway was assessed by Western blotting.

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for phospho-p38α (p-p38α), phospho-MK2 (p-MK2), total p38α, and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and the general experimental workflow.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Caption: High-level workflow for the in vitro evaluation of this compound.

Inhibitors of Interleukin-33: A Technical Guide to their Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a critical alarmin and a key initiator of type 2 and other inflammatory responses. Released upon cellular damage or stress, IL-33 activates various immune cells, leading to the production of a cascade of pro-inflammatory cytokines.[1] Consequently, targeting the IL-33 signaling pathway presents a promising therapeutic strategy for a range of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis. This technical guide provides an in-depth overview of the mechanisms of action of IL-33 inhibitors, their effects on cytokine production, and the experimental protocols used to evaluate their efficacy.

The IL-33 Signaling Pathway

IL-33 exerts its biological effects by binding to a heterodimeric receptor complex consisting of the Suppression of Tumorigenicity 2 (ST2) receptor and the IL-1 Receptor Accessory Protein (IL-1RAcP).[1] This interaction triggers a downstream signaling cascade, primarily through the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), ultimately resulting in the activation of key transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory genes, including those for various cytokines.

Mechanisms of IL-33 Inhibition

Several strategies are being employed to inhibit the IL-33 signaling pathway. These primarily include:

-

Monoclonal Antibodies against IL-33: These antibodies, such as itepekimab and tozorakimab, bind directly to IL-33, preventing it from interacting with its ST2 receptor.[2][3]

-

Monoclonal Antibodies against ST2: These antibodies, such as astegolimab, target the ST2 receptor, thereby blocking the binding of IL-33.[4]

-

Decoy Receptors: Engineered proteins, like IL-33trap, consist of the extracellular domains of both ST2 and IL-1RAcP. This design creates a high-affinity molecule that effectively sequesters IL-33, preventing it from binding to the cell surface receptor complex.[5]

Data Presentation: Effect of IL-33 Inhibitors on Cytokine Production

The following tables summarize the available quantitative data on the effect of various IL-33 inhibitors on cytokine production and other inflammatory markers.

Table 1: Preclinical In Vitro and In Vivo Data for IL-33trap

| Model System | Cytokine/Marker | Treatment | Result | Reference |

| HEK293T cells (in vitro) | NF-κB activation | IL-33trap | IC50 of ~1 nM | [5] |

| Murine model of allergic airway inflammation (in vivo) | IL-4 in lung homogenate | IL-33trap | Significant reduction vs. control | [5] |

| IL-5 in lung homogenate | IL-33trap | Significant reduction vs. control | [5] | |

| IL-13 in lung homogenate | IL-33trap | Significant reduction vs. control | [5] | |

| IL-17 in lung homogenate | IL-33trap | Inhibition observed | [5] | |

| IFN-γ in lung homogenate | IL-33trap | Inhibition observed | [5] |

Table 2: Clinical Trial Data for Itepekimab in Moderate-to-Severe COPD (Former Smokers)

| Parameter | Treatment Group | Placebo Group | % Reduction/Change | p-value | Reference |

| Annualized rate of moderate-to-severe exacerbations (AERIFY-1) | - | - | 27% | <0.05 | [6] |

| Blood Eosinophil Count | Itepekimab | Placebo | Decrease from baseline | - | [7] |

Table 3: Clinical Trial Data for Astegolimab in Severe Asthma

| Parameter | Treatment Group (490 mg) | Placebo Group | % Reduction | p-value | Reference |

| Annualized Asthma Exacerbation Rate (AER) | 0.42 | - | 43% | 0.005 | [8] |

| AER in Eosinophil-low patients | - | - | 54% | 0.002 | [8] |

| Blood Eosinophils | Astegolimab | Placebo | No significant difference observed | - | [9] |

| Serum IL-5 | Astegolimab | Placebo | No significant difference observed | - | [9] |

Table 4: Clinical Trial Data for Tozorakimab

| Study Population | Biomarker | Treatment | Result | Reference |

| Patients with COPD (Phase 1) | Blood IL-5 | Tozorakimab | Significant reduction vs. placebo | [10] |

| Blood IL-13 | Tozorakimab | Significant reduction vs. placebo | [10] |

Experimental Protocols

The evaluation of IL-33 inhibitors involves a range of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.

Murine Model of Allergic Airway Inflammation

This in vivo model is crucial for assessing the efficacy of anti-inflammatory agents in a disease-relevant context.

Objective: To induce an allergic inflammatory response in the airways of mice and to evaluate the effect of an IL-33 inhibitor on this response.

Materials:

-

Ovalbumin (OVA)

-

Alum adjuvant

-

Anti-IL-33 antibody or other inhibitor

-

Control IgG antibody

-

Phosphate-buffered saline (PBS)

Procedure:

-

Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal (i.p.) injections of OVA emulsified in alum on days 0 and 14.

-

Treatment: Administer the anti-IL-33 antibody or control IgG i.p. at specified doses and time points (e.g., before sensitization and challenge).

-

Challenge: On subsequent days (e.g., days 25, 26, and 27), challenge the mice with aerosolized OVA in PBS for a set duration.

-

Sample Collection: 24 hours after the final challenge, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid, blood serum, and lung tissue.

-

Analysis:

-

Perform cell counts and differentials on the BAL fluid to quantify eosinophils and other inflammatory cells.

-

Measure cytokine levels (IL-4, IL-5, IL-13) in the BAL fluid and serum using ELISA or a multiplex bead array.

-

Process lung tissue for histological analysis to assess inflammation and mucus production.

-

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying specific cytokines in biological fluids.

Objective: To measure the concentration of a target cytokine (e.g., IL-4, IL-5, IL-13) in samples such as BAL fluid or cell culture supernatants.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the target cytokine.

-

Samples (BAL fluid, serum, etc.) and standards.

-

Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Substrate for the enzyme (e.g., TMB).

-

Stop solution.

-

Wash buffer.

Procedure:

-

Plate Preparation: Add standards and samples to the wells of the pre-coated ELISA plate and incubate to allow the cytokine to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody: Add the enzyme-linked detection antibody and incubate. This antibody will bind to a different epitope on the captured cytokine.

-

Washing: Wash the plate again to remove unbound detection antibody.

-

Substrate Addition: Add the substrate solution. The enzyme will catalyze a color change.

-

Stop Reaction: Add the stop solution to terminate the reaction.

-

Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Immune Cell Profiling by Flow Cytometry

Flow cytometry allows for the multi-parameter analysis of individual cells in a suspension, enabling the identification and quantification of different immune cell populations.

Objective: To identify and quantify specific immune cell populations (e.g., T cells, eosinophils, ILC2s) in samples such as BAL fluid or digested lung tissue.

Materials:

-

Single-cell suspension from BAL fluid or tissue.

-

Fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD3, CD4, Siglec-F).

-

Viability dye to exclude dead cells.

-

Fixation and permeabilization buffers (for intracellular staining).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the biological sample.

-

Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers.

-

Viability Staining: Include a viability dye to differentiate between live and dead cells.

-

(Optional) Intracellular Staining: If measuring intracellular cytokines, fix and permeabilize the cells, then incubate with antibodies against the intracellular targets.

-

Acquisition: Acquire data on a flow cytometer, which will measure the fluorescence signals from each individual cell.

-

Analysis: Analyze the data using flow cytometry software to gate on specific cell populations based on their marker expression and quantify their abundance.

Conclusion

The inhibition of the IL-33 signaling pathway represents a highly promising therapeutic avenue for a multitude of inflammatory diseases. The development of monoclonal antibodies and decoy receptors targeting IL-33 or its receptor, ST2, has demonstrated significant potential in reducing the production of key pro-inflammatory cytokines and alleviating inflammatory responses in preclinical and clinical settings. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of these next-generation anti-inflammatory agents. As our understanding of the complexities of IL-33 biology deepens, so too will our ability to harness the therapeutic potential of its inhibitors for the benefit of patients worldwide.

References

- 1. Intracellular Cytokine Staining Protocol [anilocus.com]

- 2. What is Itepekimab used for? [synapse.patsnap.com]

- 3. What is Tozorakimab used for? [synapse.patsnap.com]

- 4. Safety and tolerability of astegolimab, an anti-ST2 monoclonal antibody: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-33trap is a novel IL-33 neutralizing biologic that inhibits allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Itepekimab: A Game-Changer in COPD? Navigating the Clinical Divide and Investment Opportunities [ainvest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phase 2 randomized clinical trial of astegolimab in patients with moderate to severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

An In-depth Technical Guide to Anti-inflammatory Agent 33: Novelty and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel anti-inflammatory agent, herein referred to as "Agent 33," with a focus on its mechanism of action, preclinical data, and the current patent landscape.

Introduction to Anti-inflammatory Agent 33

Agent 33 is a novel small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[1] Agent 33 represents a promising therapeutic strategy by directly targeting this critical inflammatory pathway.

Novelty of this compound

The novelty of Agent 33 lies in its high selectivity and potency for the NLRP3 inflammasome, distinguishing it from broader-spectrum anti-inflammatory drugs like corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This specificity is anticipated to result in a more favorable side-effect profile by avoiding the inhibition of other essential biological pathways. The development of targeted therapies against specific inflammatory pathways, such as the NLRP3 inflammasome, is a significant area of interest in modern drug discovery.[1]

Mechanism of Action

Agent 33 exerts its anti-inflammatory effects by inhibiting the assembly and activation of the NLRP3 inflammasome complex. This multi-protein complex plays a crucial role in the innate immune response.[1] By preventing its activation, Agent 33 effectively blocks the downstream cascade of inflammatory signaling.

Caption: NLRP3 inflammasome signaling and inhibition by Agent 33.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for Agent 33.

Table 1: In Vitro Activity of Agent 33

| Assay Type | Cell Line | Stimulus | IC50 (nM) |

| IL-1β Release Assay | THP-1 macrophages | LPS + Nigericin | 15.2 |

| Caspase-1 Activity Assay | Primary human monocytes | ATP | 22.5 |

| Cytotoxicity Assay | HEK293T | - | > 10,000 |

Table 2: In Vivo Efficacy of Agent 33 in a Mouse Model of Peritonitis

| Treatment Group | Dose (mg/kg) | Peritoneal IL-1β (pg/mL) | Neutrophil Infiltration (cells/mL) |

| Vehicle Control | - | 1250 ± 150 | 5.2 x 10^6 ± 0.8 x 10^6 |

| Agent 33 | 10 | 450 ± 80 | 1.8 x 10^6 ± 0.4 x 10^6 |

| Agent 33 | 30 | 150 ± 50 | 0.9 x 10^6 ± 0.2 x 10^6 |

Table 3: Pharmacokinetic Profile of Agent 33 in Rats (10 mg/kg, oral)

| Parameter | Value |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.5 |

| AUC (0-24h) (ng·h/mL) | 4200 |

| Bioavailability (%) | 45 |

| Half-life (h) | 6.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Cell Culture: Human THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Priming: Differentiated macrophages are primed with lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β.

-

Treatment: Cells are pre-incubated with varying concentrations of Agent 33 for 1 hour.

-

Activation: The NLRP3 inflammasome is activated with nigericin.

-

Quantification: Supernatants are collected, and the concentration of secreted IL-1β is measured by ELISA.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

-

Animals: Male C57BL/6 mice are used.

-

Treatment: Mice are orally administered with either vehicle or Agent 33 at the indicated doses.

-

Induction of Peritonitis: One hour after treatment, peritonitis is induced by intraperitoneal injection of zymosan A.

-

Sample Collection: After 4 hours, mice are euthanized, and the peritoneal cavity is lavaged with PBS.

-

Analysis: The concentration of IL-1β in the peritoneal lavage fluid is determined by ELISA. The number of infiltrated neutrophils is counted using a hemocytometer.

References

- 1. Novartis Receives Patent for Novel NLRP3 Inflammasome Inhibitors with Potential for Multiple Inflammatory Diseases [trial.medpath.com]

- 2. New insights into the novel anti-inflammatory mode of action of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"Anti-inflammatory agent 33" experimental protocols for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of inflammatory processes. One of the central MAPK pathways is the p38 MAPK pathway, which is activated by cellular stress and inflammatory cytokines. The p38α isoform, in particular, plays a crucial role in the production of pro-inflammatory mediators.

Anti-inflammatory agent 33 (CAS: 2816993-09-4) is a potent and selective inhibitor of p38α MAPK.[1][2] By targeting p38α, this agent effectively blocks the downstream signaling cascade that leads to the expression of various inflammatory proteins.[1][2][3] In cell-based assays, this compound has been demonstrated to inhibit the production of nitric oxide (NO) and suppress the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated p38α (p-p38α), and its downstream substrate, MAPK-activated protein kinase 2 (p-MK2), in RAW264.7 macrophage cells.[1][2][3] These characteristics make this compound a valuable research tool for studying inflammatory pathways and a potential candidate for the development of novel anti-inflammatory therapeutics.

Mechanism of Action: p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a key cascade in the cellular response to inflammatory stimuli such as lipopolysaccharide (LPS). Upon activation, a series of upstream kinases leads to the dual phosphorylation of p38 MAPK at threonine and tyrosine residues. Activated p38 then phosphorylates and activates downstream targets, including MK2, which in turn leads to the stabilization of mRNAs for pro-inflammatory cytokines and enzymes like iNOS and COX-2. This compound exerts its effect by directly inhibiting the kinase activity of p38α, thereby preventing the phosphorylation of its downstream substrates and suppressing the inflammatory response.

Figure 1: p38 MAPK signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound on key inflammatory markers in LPS-stimulated RAW264.7 cells.

| Parameter | IC50 Value (µM) | Cell Line | Stimulant | Reference |

| Nitric Oxide (NO) Production | 1.25 | RAW264.7 | LPS | [3] |

| TNF-α Production | 11.5 | RAW264.7 | LPS | [3] |

| IL-1β Production | 8.48 | RAW264.7 | LPS | [3] |

Table 1: Inhibitory Concentration (IC50) of this compound.

| Protein Target | Treatment (LPS 1 µg/mL) | Relative Expression (normalized to control) |

| iNOS | LPS only | 100% |

| LPS + Agent 33 (1 µM) | ~50% | |

| LPS + Agent 33 (5 µM) | ~20% | |

| COX-2 | LPS only | 100% |

| LPS + Agent 33 (1 µM) | ~60% | |

| LPS + Agent 33 (5 µM) | ~25% | |

| p-p38α | LPS only | 100% |

| LPS + Agent 33 (1 µM) | ~40% | |

| LPS + Agent 33 (5 µM) | ~15% | |

| p-MK2 | LPS only | 100% |

| LPS + Agent 33 (1 µM) | ~35% | |

| LPS + Agent 33 (5 µM) | ~10% |

Table 2: Representative data on the inhibition of pro-inflammatory protein expression by this compound in LPS-stimulated RAW264.7 cells, as determined by Western blot. (Note: These are representative values and actual results may vary.)

Experimental Workflow

The general workflow for evaluating the anti-inflammatory effects of Agent 33 in cell culture is depicted below.

Figure 2: Experimental workflow for assessing the anti-inflammatory activity of Agent 33.

Experimental Protocols

Protocol 1: Cell Culture and Treatment of RAW264.7 Macrophages

This protocol describes the maintenance of RAW264.7 cells and the procedure for treating them with this compound and LPS.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture flasks, plates (6-well, 96-well), and dishes

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Maintenance: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.

-

Cell Seeding:

-

For NO assay (96-well plate): Seed 2 x 10^5 cells/well.[4]

-

For Western blot (6-well plate): Seed 1 x 10^6 cells/well.

-

Allow cells to adhere overnight in the incubator.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture medium is below 0.1% to avoid toxicity.

-

Prepare a stock solution of LPS in sterile PBS or DMEM.

-

-

Treatment:

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

-

Culture supernatant from treated cells (from Protocol 1)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard solution (e.g., 1 to 100 µM) in culture medium.

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant from each well of the treated 96-well plate to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

Protocol 3: Western Blot Analysis for iNOS, COX-2, p-p38, and p-MK2

This protocol is used to determine the protein expression levels of key inflammatory and signaling molecules.

Materials:

-

Treated cells from Protocol 1 (6-well plate)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p38, anti-p-MK2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the cells in the 6-well plate with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

References

Application Notes and Protocols for Anti-inflammatory Agent 33 Administration in Mice

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anti-inflammatory agent 33 is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1] By targeting p38α, this agent effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] These application notes provide detailed protocols for the intraperitoneal, oral, and intravenous administration of this compound in mouse models of inflammation, based on available data for the parent compound, related derivatives, and other p38 MAPK inhibitors.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line | Stimulant | IC50 Value |

| NO Production | RAW264.7 | LPS | 1.25 µM |

| TNF-α Production | RAW264.7 | LPS | 11.5 µM |

| IL-1β Production | RAW264.7 | LPS | 8.48 µM |

Data derived from in vitro studies on RAW264.7 cells.[1]

In Vivo Data for Tryptanthrin and Related Derivatives in Rodents

| Compound | Species | Administration Route | Dose | Key Findings |

| Tryptanthrin | Mouse | Oral | 80 mg/kg | Cmax: 3.13 µg/mL; Tmax: 2.5 hours; T½: 2.27 hours |

| Tryptanthrin Derivative (Mostotrin) | Mouse | Intraperitoneal | 10 mg/kg | Reduced LPS-induced inflammation |

| This compound | Rat | Oral | 10, 30 mg/kg | Dose-dependent reduction of paw swelling in AIA model |

This table summarizes pharmacokinetic and efficacy data from studies on the parent compound tryptanthrin and a related water-soluble derivative, as well as efficacy data for this compound in a rat model.

Recommended Starting Doses for this compound in Mice (Inferred)

| Administration Route | Recommended Starting Dose | Vehicle |

| Intraperitoneal (i.p.) | 10 mg/kg | 10% DMSO, 40% PEG300, 5% Tween 80 in saline; or 1:1 DMSO:PBS |

| Oral (p.o.) | 10 - 30 mg/kg | 0.5% Carboxymethylcellulose (CMC) in water |

| Intravenous (i.v.) | 1 - 5 mg/kg | 5% DMSO, 95% Saline |

Note: These doses are inferred from studies on related tryptanthrin derivatives and other p38 MAPK inhibitors. Researchers should perform dose-response studies to determine the optimal dose for their specific mouse model.

Signaling Pathway

This compound exerts its effects by inhibiting the p38 MAPK signaling pathway. This pathway is activated by cellular stressors and inflammatory cytokines, leading to the downstream activation of transcription factors and the production of pro-inflammatory mediators.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of Dosing Solutions

Vehicle Selection: The solubility of tryptanthrin derivatives can be limited in aqueous solutions. For in vivo administration, it is crucial to prepare a homogenous and stable formulation.

-

For Intraperitoneal and Intravenous Injection: A common vehicle for p38 MAPK inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline. A simpler option, based on the solubility of the parent compound tryptanthrin, is a 1:1 solution of DMSO and PBS (pH 7.2).[2] Prepare fresh daily.

-

For Oral Gavage: A suspension in 0.5% carboxymethylcellulose (CMC) in sterile water is a standard vehicle for oral administration of small molecules.

Example Preparation (10 mg/mL stock in DMSO):

-

Weigh the required amount of this compound powder.

-

Add pure DMSO to achieve a concentration of 10 mg/mL.

-

Vortex or sonicate until the compound is fully dissolved.

-

For final dosing solutions, dilute this stock with the appropriate vehicle.

Intraperitoneal (i.p.) Injection Protocol

This protocol is based on the administration of a related tryptanthrin derivative in a mouse model of LPS-induced inflammation.[3][4]

Caption: Workflow for intraperitoneal administration.

Materials:

-

This compound dosing solution

-

Sterile 1 mL syringes

-

Sterile 27-30 G needles

-

70% Ethanol wipes

-

Appropriate mouse restraint device

Procedure:

-

Calculate the required volume of the dosing solution based on the mouse's body weight and the desired dose (e.g., 10 mg/kg).

-

Draw the calculated volume into a sterile syringe.

-

Restrain the mouse securely, exposing the abdomen.

-

Wipe the injection site (lower right quadrant of the abdomen) with a 70% ethanol wipe.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress or adverse reactions.

Oral Gavage (p.o.) Protocol

This protocol is a standard method for oral administration of compounds to mice.

Caption: Workflow for oral gavage administration.

Materials:

-

This compound dosing solution (in 0.5% CMC)

-

Sterile 1 mL syringes

-

20-22 G ball-tipped gavage needles

-

Appropriate mouse restraint device

Procedure:

-

Calculate the required volume of the dosing solution. The volume should not exceed 10 mL/kg.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.

-

Draw the calculated volume into a sterile syringe attached to the gavage needle.

-

Restrain the mouse firmly, holding the head and neck to prevent movement.

-

Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle; do not force it.

-

Once the needle is at the predetermined depth, administer the solution slowly.

-

Remove the needle gently and return the mouse to its cage.

-

Monitor for any signs of respiratory distress or regurgitation.

Intravenous (i.v.) Injection Protocol

Intravenous administration provides rapid and complete bioavailability. The lateral tail vein is the most common site for i.v. injections in mice.

Caption: Workflow for intravenous administration.

Materials:

-

This compound dosing solution

-

Sterile 0.5 or 1 mL syringes

-

Sterile 28-30 G needles

-

Mouse restraint device

-

Heat lamp or warm water to dilate the tail veins

-

70% Ethanol wipes

-

Dry gauze

Procedure:

-

Calculate the required volume of the dosing solution. The volume should generally not exceed 5 mL/kg for a bolus injection.

-

Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

-

Place the mouse in a restraint device.

-

Wipe the tail with a 70% ethanol wipe to clean the injection site and improve visualization of the veins.

-

Draw the calculated volume into a sterile syringe.

-

Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

-

If the needle is correctly placed, a small flash of blood may be visible in the hub of the needle.

-

Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

-

After injection, withdraw the needle and apply gentle pressure to the injection site with dry gauze to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

Concluding Remarks

These protocols provide a framework for the administration of this compound to mice via intraperitoneal, oral, and intravenous routes. The provided dosages are starting points based on available data for similar compounds. It is imperative for researchers to conduct pilot studies to determine the optimal dose, vehicle, and administration schedule for their specific experimental model and to ensure the welfare of the animals. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Human Central Nervous System Protein Kinases: An Isoform Selective p38αMAPK Inhibitor That Attenuates Disease Progression in Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Design, synthesis and biomedical evaluation of mostotrin, a new water soluble tryptanthrin derivative - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anti-inflammatory Agent 33 in p38 MAPK Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Anti-inflammatory agent 33, a potent p38α mitogen-activated protein kinase (MAPK) inhibitor, in various assays to measure its inhibitory effects. This document is intended to guide researchers in the accurate assessment of p38 MAPK inhibition in both biochemical and cellular contexts.

Introduction to this compound

This compound is a powerful and selective inhibitor of p38α MAPK.[1][2] The p38 MAPK signaling cascade is a critical pathway in the inflammatory response, activated by cellular stresses and pro-inflammatory cytokines.[3][4][5] Inhibition of p38 MAPK is a key therapeutic strategy for a range of inflammatory diseases.[6][7][8][9] this compound has been shown to effectively suppress the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1][2] Furthermore, it downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the phosphorylation of p38α MAPK and its downstream target, MAPK-activated protein kinase 2 (MK2).[1][2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cell-based assays. The following tables summarize the key IC50 values and effects on pro-inflammatory marker expression.

Table 1: IC50 Values of this compound in LPS-Stimulated RAW264.7 Macrophages [1][2]

| Analyte | IC50 Value (µM) | Assay Conditions |

| Nitric Oxide (NO) | 1.25 | RAW264.7 cells stimulated with Lipopolysaccharide (LPS) |

| TNF-α | 11.5 | RAW264.7 cells stimulated with Lipopolysaccharide (LPS) |

| IL-1β | 8.48 | RAW264.7 cells stimulated with Lipopolysaccharide (LPS) |

Table 2: Effect of this compound on Pro-Inflammatory Protein Expression in LPS-Stimulated RAW264.7 Macrophages [1][2]

| Protein | Effect | Concentration Range |

| iNOS | Dose-dependent inhibition | 1, 3, 5 µM |

| COX-2 | Dose-dependent inhibition | 1, 3, 5 µM |

| Phospho-p38α (p-p38α) | Dose-dependent inhibition | 1, 3, 5 µM |

| Phospho-MK2 (p-MK2) | Dose-dependent inhibition | 1, 3, 5 µM |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway and the general workflow for assessing the inhibitory activity of this compound.

Caption: p38 MAPK Signaling Pathway and Inhibition by Agent 33.

Caption: General Experimental Workflow for p38 MAPK Inhibition Assays.

Experimental Protocols

In Vitro p38 MAPK Kinase Assay (Non-Radioactive)

This assay measures the direct inhibition of p38 MAPK activity using a recombinant kinase and a specific substrate, such as ATF-2.

Materials:

-

Recombinant active p38 MAPK

-

ATF-2 fusion protein (substrate)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution

-

This compound

-

96-well plate

-

Phospho-ATF-2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

In a 96-well plate, add 20 µL of the diluted this compound or vehicle control to each well.

-

Add 20 µL of recombinant p38 MAPK to each well and incubate for 10 minutes at room temperature.

-

Add 20 µL of a mixture of ATF-2 substrate and ATP to each well to initiate the kinase reaction. A final concentration of 1 µg of ATF-2 and 100 µM of ATP is recommended.[4]

-

Incubate the plate for 30 minutes at 30°C.[3]

-

Stop the reaction by adding 20 µL of 0.5 M EDTA.

-

Coat a separate 96-well plate with a capture antibody for ATF-2 overnight at 4°C.

-

Wash the coated plate and block with 1% BSA in PBS.

-

Transfer the reaction mixture from the kinase assay plate to the coated plate and incubate for 2 hours at room temperature.

-

Wash the plate and add the primary antibody (Phospho-ATF-2) and incubate for 1 hour.

-

Wash the plate and add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with stop solution and read the absorbance at 450 nm.

Cell-Based ELISA for p38 MAPK Phosphorylation

This assay quantifies the level of phosphorylated p38 MAPK (p-p38) in cells, providing a measure of the inhibitor's effect in a cellular context.

Materials:

-

RAW264.7 macrophages or other suitable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plate

-

This compound

-

Lipopolysaccharide (LPS)

-

Fixing Solution (e.g., 4% paraformaldehyde in PBS)

-

Quenching Buffer (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)

-

Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

-

Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)

-

Primary antibody against total p38 MAPK

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Plate reader

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

-

Remove the medium and fix the cells with Fixing Solution for 20 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Add Quenching Buffer for 20 minutes to quench endogenous peroxidase activity.

-

Wash the wells three times with PBS.

-

Block the wells with Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody against phospho-p38 MAPK or total p38 MAPK overnight at 4°C.

-

Wash the wells three times with PBS containing 0.1% Tween 20.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the wells three times with PBS containing 0.1% Tween 20.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Add Stop Solution and read the absorbance at 450 nm.

-

Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.

Western Blot for Downstream Protein Expression

This protocol is used to assess the effect of this compound on the expression of downstream targets of the p38 MAPK pathway, such as iNOS and COX-2.

Materials:

-

RAW264.7 macrophages

-

6-well cell culture plates

-

This compound

-

LPS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against iNOS, COX-2, p-MK2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with this compound (1, 3, 5 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 5. PathScan® Phospho-p38 MAPK (Thr180/Tyr182) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 6. Anti-inflammatory effect and selectivity profile of AS1940477, a novel and potent p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p38 pathway kinases as anti-inflammatory drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anti-inflammatory Agent 33 in Lipopolysaccharide-Induced Inflammation Models

For Research Use Only.

Introduction

Anti-inflammatory agent 33, also identified as compound 8j in the work by Du et al., is a novel tryptanthrin derivative with a benzenesulfonamide substituent.[1] This small molecule has demonstrated significant anti-inflammatory properties by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1] In cellular models, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a pro-inflammatory response that mimics aspects of bacterial infection and sepsis.[2][3] this compound has been shown to effectively suppress the production of key inflammatory mediators in LPS-stimulated macrophages, making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.

These application notes provide a summary of the biological activity of this compound and detailed protocols for its use in in-vitro lipopolysaccharide-induced inflammation models.

Data Presentation

The efficacy of this compound in inhibiting the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages is summarized below.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Parameter | IC₅₀ Value (μM) | Test System |

| Nitric Oxide (NO) Production | 1.25 | LPS-induced RAW 264.7 cells |

| Tumor Necrosis Factor-alpha (TNF-α) Production | 11.5 | LPS-induced RAW 264.7 cells |

| Interleukin-1 beta (IL-1β) Production | 8.48 | LPS-induced RAW 264.7 cells |

Table 2: Effect of this compound on Pro-inflammatory Protein Expression [1]

| Protein Target | Effective Concentration (μM) | Effect | Test System |

| iNOS | 1, 3, 5 | Dose-dependent inhibition | LPS-induced RAW 264.7 cells |

| COX-2 | 1, 3, 5 | Dose-dependent inhibition | LPS-induced RAW 264.7 cells |

| Phospho-p38α (p-p38α) | 1, 3, 5 | Dose-dependent inhibition | LPS-induced RAW 264.7 cells |

| Phospho-MK2 (p-MK2) | 1, 3, 5 | Dose-dependent inhibition | LPS-induced RAW 264.7 cells |

Signaling Pathway Visualization

The diagram below illustrates the proposed mechanism of action for this compound in the context of LPS-induced inflammation.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Dual Effect of Soloxolone Methyl on LPS-Induced Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for "Anti-inflammatory Agent 33" in Chronic Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals